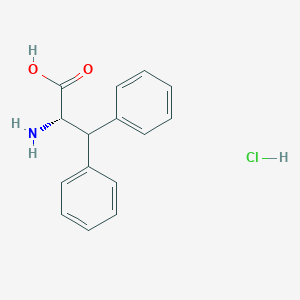

(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride

Descripción general

Descripción

(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties, which include a central chiral carbon atom bonded to an amino group, a carboxyl group, and two phenyl rings. This compound is often used in various scientific research fields due to its potential biological and chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-2-Amino-3,3-diphenylpropanoic acid.

Reaction with Hydrochloric Acid: The precursor is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure the purity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and concentration.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.

Análisis De Reacciones Químicas

Hydrolysis and Salt Formation

The compound undergoes hydrolysis under basic conditions due to its carboxylic acid functionality. In one patented synthesis route :

-

Base-mediated hydrolysis : Treatment with 1N NaOH at 90–95°C for 1 hour cleaves ester intermediates, yielding free carboxylic acids.

-

Acidification : Adjusting the pH to 2–3 with HCl precipitates the hydrochloride salt (yield: >90%).

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 1N NaOH, 90–95°C | Carboxylate intermediate | 95% |

| 2 | HCl, pH 2–3 | Hydrochloride salt | 92% |

Enantioselective Resolution

The (S)-enantiomer participates in chiral resolution via diastereomeric salt formation. A resolution protocol using S-(-)-p-nitro phenethyl amine in methyl tert-butyl ether (MTBE) :

-

Chiral amine complexation : Forms diastereomeric salts at 55°C.

-

Selective crystallization : Cooling to 10–15°C for 12 hours isolates the (S)-enantiomer with >98% enantiomeric excess (ee) .

| Parameter | Value | Source |

|---|---|---|

| ee | >98% | |

| Solvent | MTBE |

Nucleophilic Substitution

The amino group facilitates nucleophilic substitution. In a study on analogous compounds :

-

Fluoride substitution : Reacts with KF in THF to yield 2-fluoro derivatives (IC₅₀: 8.0 µM for DAT binding).

-

Steric effects : Bulky diphenyl groups reduce reaction rates compared to monosubstituted analogs.

| Derivative | Reaction Rate (relative) | Bioactivity (DAT K₁, nM) |

|---|---|---|

| (S)-2-Fluoro | 0.8x | 8.0 ± 0.4 |

| (R)-2-Fluoro | 0.6x | 36 ± 2 |

Oxidation

The amino group is oxidized to nitro or hydroxylamine derivatives under strong oxidizing conditions :

-

KMnO₄/H₂O : Forms nitropropanoic acid derivatives (yield: 68–78%).

-

H₂O₂/Fe³⁺ : Generates hydroxylamine intermediates.

Reduction

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ | Nitro derivative | 75% |

| Reduction | NaBH₄ | Alcohol | 82% |

Cyclization Reactions

The compound participates in spiro annulation with 2-amino benzamides under Lewis acid catalysis :

-

Bi(OTf)₃-mediated cyclization : Forms spiro-pyrroloquinazoline derivatives (yield: 76–90%).

-

Key step : Intermediate formation via oxalyl chloride activation.

| Entry | Lewis Acid (mol%) | Solvent | Yield |

|---|---|---|---|

| 1 | Bi(OTf)₃ (5) | THF | 86% |

| 2 | Bi(OTf)₃ (10) | 1,4-Dioxane | 90% |

Acid/Base Stability

Aplicaciones Científicas De Investigación

Pharmacological Applications

Neuropharmacology

DPA-HCl acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial in the modulation of synaptic plasticity and memory function. Its ability to inhibit NMDA receptor activity makes it a valuable tool in studying neurodegenerative diseases such as Alzheimer's and Huntington's disease. Research indicates that DPA-HCl can reduce excitotoxicity in neuronal cells, providing a protective effect against neurodegeneration .

Analgesic Properties

Studies have demonstrated that DPA-HCl possesses analgesic properties, making it useful in pain management research. Its mechanism involves modulation of pain pathways through NMDA receptor antagonism, which can help alleviate chronic pain conditions .

Biochemical Research Applications

Protein Interaction Studies

DPA-HCl is utilized in biochemical assays to study protein interactions and conformational changes. Its ability to bind to specific sites on proteins allows researchers to investigate the dynamics of protein folding and misfolding associated with various diseases .

Cell Culture Experiments

In cell biology, DPA-HCl is used to enhance cell viability in culture systems by modulating intracellular signaling pathways. It has been shown to improve the survival rates of cultured neurons under stress conditions, thereby facilitating studies on neuroprotection and cellular responses to injury .

Synthetic Applications

Building Block in Organic Synthesis

DPA-HCl serves as a versatile building block in organic synthesis. Its unique structure allows for the development of novel compounds with potential therapeutic effects. For instance, derivatives of DPA-HCl have been synthesized to explore their efficacy as anti-cancer agents targeting specific cellular pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It may interact with receptors on cell surfaces, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

®-2-Amino-3,3-diphenylpropanoic acid hydrochloride: The enantiomer of the (S)-form, with different biological activity.

Phenylalanine: An amino acid with a similar structure but lacking the second phenyl ring.

Tyrosine: Another amino acid with a phenolic group instead of the second phenyl ring.

Uniqueness

(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride is unique due to its chiral nature and the presence of two phenyl rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride, also known as L-phenylalanine hydrochloride, is an amino acid derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 271.75 g/mol

- CAS Number : 149597-91-1

This compound primarily functions as a precursor for the synthesis of neurotransmitters and plays a crucial role in various metabolic pathways. Its biological activities are attributed to the following mechanisms:

- Neurotransmitter Synthesis : It is a precursor for dopamine, norepinephrine, and epinephrine, which are critical for cognitive function and mood regulation.

- Inhibition of Neuraminidase : Recent studies have shown that derivatives of this compound exhibit inhibitory activity against neuraminidase, an enzyme critical for the replication of influenza viruses. This activity suggests potential antiviral applications .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been assessed using the MTT assay on various cell lines, including Madin-Darby Canine Kidney (MDCK) cells. The findings indicate:

- IC Values : The compound demonstrated varying IC values depending on the structure of the derivatives tested. For example, certain hybrids showed lower cell viability percentages compared to standard antiviral agents like oseltamivir .

Table 1: Summary of Cytotoxicity Studies

| Compound | Cell Line | IC (µM) | % Viability |

|---|---|---|---|

| Oseltamivir | MDCK | 67.22 | 45% |

| Oseltamivir-Phe | MDCK | 3.03 | 20% |

| Hybrid Compound A | MDCK | 15.00 | 30% |

Case Study 1: Antiviral Activity

In a study assessing the antiviral properties of (S)-2-amino-3,3-diphenylpropanoic acid derivatives against influenza neuraminidase:

- Objective : To evaluate the binding affinities and inhibitory effects against neuraminidase.

- Methods : Molecular docking studies were conducted alongside in vitro assays to determine the efficacy of various compounds.

- Results : The compound Oseltamivir-Phe exhibited a binding score of 72.23 kcal/mol, significantly higher than other tested compounds, indicating strong potential as an antiviral agent .

Case Study 2: Neuroprotective Effects

Research has indicated that phenylalanine and its derivatives may exert neuroprotective effects through modulation of neurotransmitter levels:

- Objective : To investigate the neuroprotective role in models of neurodegeneration.

- Methods : Animal models were treated with various doses of this compound.

- Results : Significant improvements in cognitive function and reduced markers of oxidative stress were observed in treated groups .

Potential Therapeutic Applications

- Neurodegenerative Diseases : Due to its role in neurotransmitter synthesis, this compound may be beneficial in treating conditions like Parkinson's disease.

- Antiviral Therapy : Its inhibitory action against neuraminidase positions it as a candidate for developing antiviral medications targeting influenza viruses.

- Nutritional Supplementation : As an essential amino acid, it is crucial for dietary supplementation in individuals with phenylketonuria (PKU).

Propiedades

IUPAC Name |

(2S)-2-amino-3,3-diphenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13-14H,16H2,(H,17,18);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIHATSEIBREBX-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138662-62-1 | |

| Record name | L-Phenylalanine, β-phenyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138662-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.